molecular formula C10H20N2O B2913846 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one CAS No. 923249-23-4

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one

Cat. No.: B2913846
CAS No.: 923249-23-4
M. Wt: 184.283
InChI Key: AEBLYKSUJSUQLD-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Diazepanes are known for their diverse biological properties and are often used as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketone. This method typically employs imine reductase enzymes to catalyze the reaction, resulting in high enantioselectivity . Another approach involves the use of metal-catalyzed cyclization reactions, where the starting materials undergo cyclocondensation to form the diazepane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or titanium to facilitate the cyclization and formation of the diazepane ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, some diazepanes act as inhibitors of enzymes or receptors, modulating biological processes. The compound may bind to active sites of enzymes, altering their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBLYKSUJSUQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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